molecular formula C9H5F3S B12863456 1-(Trifluoromethylthio)-2-ethynylbenzene

1-(Trifluoromethylthio)-2-ethynylbenzene

Cat. No.: B12863456
M. Wt: 202.20 g/mol
InChI Key: QNWICSJXTSYGGT-UHFFFAOYSA-N
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Description

(2-Ethynylphenyl)(trifluoromethyl)sulfane is an organosulfur compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further substituted with a trifluoromethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethynylphenyl)(trifluoromethyl)sulfane typically involves the reaction of a phenylacetylene derivative with a trifluoromethylsulfanyl reagent. One common method includes the use of trifluoromethanesulfanylamide and trimethyl(alkynyl)silane in the presence of bismuth(III) chloride as a catalyst. The reaction is carried out in dichloroethane (DCE) at elevated temperatures (80°C) for 8-12 hours .

Industrial Production Methods

While specific industrial production methods for (2-Ethynylphenyl)(trifluoromethyl)sulfane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Ethynylphenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other sulfur-containing functionalities.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing compounds.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (2-Ethynylphenyl)(trifluoromethyl)sulfane involves the formation of electron donor-acceptor (EDA) complexes with arylthiolate anions. Under visible light irradiation, these complexes undergo an intramolecular single electron transfer (SET) reaction, leading to the formation of trifluoromethyl radicals. These radicals can then participate in various chemical transformations, such as S-trifluoromethylation of thiophenols .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylthiobenzene: Similar in structure but lacks the ethynyl group.

    Phenyltrifluoromethylsulfide: Another related compound with similar functional groups but different substitution patterns.

Uniqueness

(2-Ethynylphenyl)(trifluoromethyl)sulfane is unique due to the presence of both an ethynyl group and a trifluoromethylsulfanyl group on the phenyl ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H5F3S

Molecular Weight

202.20 g/mol

IUPAC Name

1-ethynyl-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H5F3S/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h1,3-6H

InChI Key

QNWICSJXTSYGGT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1SC(F)(F)F

Origin of Product

United States

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